molecular formula C19H20F3NO3 B12295366 Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- CAS No. 372198-80-6

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-

Cat. No.: B12295366
CAS No.: 372198-80-6
M. Wt: 367.4 g/mol
InChI Key: KZWQAWBTWNPFPW-UHFFFAOYSA-N
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Description

Chemical Structure and Function Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- (referred to as Org 24598 in lithium salt form) is a substituted sarcosine derivative with the molecular formula C₁₉H₂₀F₃NO₂ (lithium salt: C₁₇H₁₈F₃NO·Li) . Its structure features a glycine backbone modified by a methyl group, a phenyl ring, and a 4-(trifluoromethyl)phenoxypropyl chain. This compound acts as a glycine transporter 1 (GlyT1) inhibitor, enhancing synaptic glycine levels to modulate NMDA receptor activity, making it relevant in neurological and psychiatric disorders .

Pharmacological Relevance Org 24598 has been studied in preclinical models for its effects on cognitive function and reversal learning, with effective doses ranging from 0.3–1.0 mg/kg in rodent studies .

Properties

IUPAC Name

2-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQAWBTWNPFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434722
Record name Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-80-6
Record name Org 24461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372198806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A foundational method involves reacting (±)-N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene in dimethylsulfoxide (DMSO) using potassium or sodium hydroxide as a base. This one-pot process eliminates the need for anhydrous conditions, simplifying industrial-scale production.

Key Steps and Conditions

  • Base : Potassium hydroxide (10.4% water content) or sodium hydroxide pellets.
  • Molar Ratio : Alkali metal hydroxide in ≥30% molar excess relative to the amine.
  • Temperature : 80–110°C for 4–20 hours.
  • Workup : Extraction with toluene, washing with NaCl, and crystallization via HCl acidification.

Performance Metrics

Parameter Value
Yield 87–88%
Purity (HPLC) >98%
Reaction Time 10–20 hours

This method achieves high yields by leveraging DMSO’s polar aprotic nature, which stabilizes the alkoxide intermediate and facilitates nucleophilic aromatic substitution. The use of hydrated bases reduces explosion risks compared to alkali metals.

Mitsunobu Reaction Followed by Reductive Amination

Synthetic Pathway

An alternative route begins with benzaldehyde, proceeding through allylmagnesium bromide addition, Mitsunobu etherification, ozonolysis, and reductive amination:

  • Allylation : Benzaldehyde + allylmagnesium bromide → 1-phenyl-3-buten-1-ol.
  • Etherification : Mitsunobu reaction with 4-trifluoromethylphenol → 4-phenyl-4-(p-trifluoromethylphenoxy)butene.
  • Ozonolysis : Cleavage to 3-phenyl-3-(p-trifluoromethylphenoxy)propanal.
  • Reductive Amination : Reaction with methylamine and NaCNBH₃ → racemic amine.

Critical Optimization

  • Catalyst : Osmium tetroxide (0.5 mol%) for dihydroxylation.
  • Reductant : Sodium cyanoborohydride selectively reduces the imine intermediate.
  • Stereochemistry : Chiral starting materials yield enantiopure products (e.g., (S)-fluoxetine).

Yield Comparison

Step Yield (%)
Allylation 92
Etherification 85
Ozonolysis 78
Reductive Amination 82

This pathway offers modularity for introducing stereocenters but requires handling hazardous reagents like OsO₄.

Cyanogen Bromide-Based Alkylation

Historical Context

Early methods used cyanogen bromide to alkylate N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, followed by hydrolysis. Although obsolete due to cyanogen’s toxicity, this approach highlights the compound’s derivatization potential.

Reaction Scheme

  • Alkylation :
    $$
    \text{N,N-Dimethylamine} + \text{BrCN} \rightarrow \text{N-Cyano-N-methyl intermediate}
    $$
    .
  • Hydrolysis :
    $$
    \text{Intermediate} + \text{H}_2\text{O} \rightarrow \text{Glycine derivative}
    $$
    .

Limitations

  • Yield : ~70% after hydrolysis.
  • Safety : Cyanogen bromide requires strict containment.

Stereoselective Synthesis of (R)-Enantiomer

Chiral Resolution

Org 24598’s (R)-enantiomer is synthesized using (R)-N-methyl-3-hydroxy-3-phenylpropylamine. Key steps mirror Method 1 but employ chiral starting materials.

Optical Purity

Parameter Value
Enantiomeric Excess (ee) >99%
Chiral Column CHIRALPAK® AD-H

Applications

The (R)-enantiomer exhibits superior GlyT1 inhibition (IC₅₀ = 0.2 nM) compared to the (S)-form.

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Alkaline Hydroxide High yield, low cost Racemic product Industrial
Mitsunobu/Reduction Stereochemical control Multi-step, hazardous Lab-scale
Cyanogen Bromide Historical relevance Toxic reagents Obsolete
Chiral Resolution High enantiopurity Expensive starting materials Pilot-scale

Industrial-Scale Recommendations

For racemic synthesis, Method 1 is optimal due to its simplicity and high yield. For enantiopure Org 24598, coupling Method 4 with chiral chromatography ensures >99% ee. Future directions include biocatalytic approaches to enhance stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Glycine derivatives have been widely studied for their potential therapeutic effects. The compound has shown promise in:

  • Antidepressant Activity : Similar compounds have been associated with serotonin uptake inhibition, which is crucial for developing antidepressants. For instance, (S)-fluoxetine, an enantiomer related to this compound, is known for its role as an antidepressant .
    CompoundActivity
    (S)-FluoxetineAntidepressant
    Glycine DerivativePotential serotonin modulator

Anticancer Research

Research indicates that glycine derivatives can exhibit anticancer properties. A study on related compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 .

  • Case Study : A series of methyl derivatives were synthesized and tested for their anticancer activity, revealing IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells.

Antimicrobial Properties

The introduction of fluorinated groups in glycine derivatives can enhance their antimicrobial activity. Compounds with similar structures have shown effectiveness against various microbial strains.

MicroorganismActivity Level
Mycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaModerate inhibition

This suggests that glycine derivatives could be explored as potential antimicrobial agents.

Analytical Chemistry

The compound's unique structure allows for its use in environmental monitoring. Its stability and reactivity make it suitable for developing analytical methods to detect pollutants in water sources, particularly those related to fluorinated compounds.

Toxicology Studies

Research into the toxicity profiles of similar compounds is ongoing, focusing on their environmental impact and potential health risks associated with exposure. Studies are crucial for understanding the implications of using such compounds in consumer products and industrial applications.

Mechanism of Action

The compound exerts its effects by inhibiting the glycine transporter type 1 (GlyT1). This inhibition increases the synaptic concentration of glycine, which acts as a co-agonist at the NMDA receptor. Enhanced NMDA receptor activity is believed to contribute to the therapeutic effects observed in conditions like schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Substituted Sarcosine Derivatives (GlyT1 Inhibitors)

Org 24598 vs. NFPS [(R)-N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]-sarcosine]
  • Structural Differences: NFPS replaces the 4-(trifluoromethyl)phenoxy group in Org 24598 with a biphenyl-4-fluorophenoxy moiety.
Org 24598 vs. (R)-NPTS [(R)-N[3-phenyl-3-(4'-(4-toluoyl)phenoxy)propyl]sarcosine]
  • Structural Differences : (R)-NPTS introduces a toluoyl (methylbenzoyl) group instead of the trifluoromethyl substituent.
  • Functional Impact : The toluoyl group enhances lipophilicity, improving blood-brain barrier penetration. However, this modification reduces selectivity for GlyT1 over GlyT2 compared to Org 24598 .

Non-Sarcosine GlyT1 Inhibitors

Org 24598 vs. SSR504734 [2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide]
  • Structural Differences : SSR504734 is a benzamide derivative lacking the glycine backbone, with a piperidine and chloro-trifluoromethylphenyl group.
  • Functional Impact: SSR504734 targets a distinct allosteric site on GlyT1, offering non-competitive inhibition and reduced off-target effects compared to sarcosine derivatives .

Fluoxetine and Analogous Structures

Org 24598 vs. Fluoxetine [Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine]
  • Structural Similarities: Both share the 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl backbone (Fig. 1).
  • Used clinically for depression (doses: 20–80 mg/day) . Org 24598: Lacks SSRI activity; its lithium salt formulation enhances solubility for preclinical use .
  • Key Distinction: Minor structural variations (e.g., glycine vs. amine backbone) dictate divergent therapeutic targets .

Carbamate and Amide Derivatives

Org 24598 vs. Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate
  • Structural Differences: Replaces the glycine moiety with a carbamate group (C₂₀H₂₂F₃NO₃) .
  • Functional Impact : The carbamate derivative acts as a prodrug, requiring metabolic activation to release the active compound. This reduces immediate bioavailability compared to Org 24598 .
Org 24598 vs. N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)acetamide
  • Structural Differences: Substitutes glycine with an acetamide group (C₁₉H₂₀F₃NO₂) .
  • Functional Impact : The acetamide group reduces GlyT1 affinity (IC₅₀ ~500 nM) but improves metabolic stability .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Target IC₅₀ (nM) Key Feature(s)
Org 24598 (Lithium Salt) C₁₇H₁₈F₃NO·Li GlyT1 ~100 Reversible inhibitor
NFPS C₂₄H₂₃FNO₃ GlyT1 ~10 Irreversible, high toxicity
SSR504734 C₂₀H₂₀ClF₃N₂O GlyT1 ~50 Non-competitive, allosteric
Fluoxetine C₁₇H₁₈F₃NO SERT N/A SSRI, no GlyT1 activity
Ethyl Carbamate Derivative C₂₀H₂₂F₃NO₃ Prodrug N/A Requires metabolic activation

Table 2: Clinical and Preclinical Data

Compound Dose Range Applications Limitations
Org 24598 0.3–1.0 mg/kg (i.p) Cognitive enhancement (rodent models) Limited human data
Fluoxetine 20–80 mg/day (oral) Depression, OCD Serotonergic side effects
SSR504734 10–30 mg/kg (oral) Schizophrenia models No Phase III trials

Biological Activity

Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]- (commonly referred to as the compound ) is a chemical compound with potential biological activity primarily associated with its interaction with glycine transporters and NMDA receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₉H₂₀F₃NO₃
  • Molecular Weight : 367.14 g/mol
  • IUPAC Name : N-methyl-N-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]glycine

The primary mechanism of action for this compound involves its role as a glycine transporter type 1 (GlyT1) inhibitor . GlyT1 is responsible for the reuptake of glycine in the synaptic cleft, and inhibiting this transporter can lead to increased levels of glycine in the synapse, thereby enhancing NMDA receptor (NMDAR) activity.

NMDA Receptor Interaction

Glycine acts as a coagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. The compound's inhibition of GlyT1 may enhance synaptic glycine concentrations, leading to potentiated NMDAR-mediated neurotransmission. This effect has been demonstrated in various studies where GlyT1 inhibitors have shown promise in treating conditions associated with NMDA receptor hypofunction, such as schizophrenia and depression .

In Vitro Studies

  • GlyT1 Inhibition : The compound demonstrated significant inhibition of glycine reuptake in vitro, leading to increased synaptic glycine levels. This was evidenced by enhanced long-term potentiation (LTP) in hippocampal slices when treated with the compound .
  • NMDAR Potentiation : Studies indicated that the compound could potentiate NMDAR function by increasing glycine availability, which is crucial for receptor activation. This was observed through electrophysiological recordings showing enhanced synaptic responses following treatment with the compound .

In Vivo Studies

  • Behavioral Effects : In DBA/2J mice, administration of the compound resulted in increased prepulse inhibition (PPI), a measure often used to assess sensory gating and cognitive function. This effect suggests potential applications in treating disorders characterized by impaired sensory processing .
  • C-Fos Immunoreactivity : The compound induced c-Fos expression patterns similar to those seen with atypical antipsychotics, indicating its potential antipsychotic-like effects through modulation of glutamatergic transmission .

Case Studies

Several studies have explored the therapeutic implications of GlyT1 inhibitors like this compound:

  • A study demonstrated that selective GlyT1 inhibition could enhance cognitive functions in animal models of schizophrenia without inducing hyperlocomotion, a common side effect of many antipsychotic drugs .
  • Another investigation highlighted its potential role in enhancing neuroprotection during ischemic events by modulating excitatory neurotransmission through increased glycine availability at NMDARs .

Table 1: Summary of Biological Activity

Activity TypeObservationsReference
GlyT1 InhibitionSignificant reduction in glycine reuptake
NMDA Receptor PotentiationEnhanced synaptic responses observed
Behavioral EffectsIncreased prepulse inhibition in DBA/2J mice
C-Fos ImmunoreactivityComparable patterns to atypical antipsychotics

Table 2: Comparison with Other GlyT1 Inhibitors

CompoundEC50 (µM)Max Modulation (%)Reference
Glycine Transporter Inhibitor A0.381200
Glycine Transporter Inhibitor B0.14600
Glycine Transporter Inhibitor CNot Determined55

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